![molecular formula C10H11BrO2 B1590121 Methyl 4-(1-bromoethyl)benzoate CAS No. 16281-97-3](/img/structure/B1590121.png)
Methyl 4-(1-bromoethyl)benzoate
Overview
Description
“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .
Synthesis Analysis
“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .Chemical Reactions Analysis
“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .Physical And Chemical Properties Analysis
“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Anti-HIV Agents
Methyl 4-(1-bromoethyl)benzoate: is utilized in the synthesis of compounds with potential anti-HIV properties. Its reactivity allows for the creation of complex molecules that can interfere with the virus’s ability to replicate within host cells .
Aldose Reductase Inhibitors
This compound serves as a catalyst in the rearrangement of benzylthiothiazoline derivatives, which are precursors to aldose reductase inhibitors. These inhibitors are significant in the treatment of complications related to diabetes, such as diabetic neuropathy .
Organic Synthesis Building Block
As an ester, Methyl 4-(1-bromoethyl)benzoate is a valuable building block in organic synthesis. It’s used to introduce the benzoate group into larger organic frameworks, which is a crucial step in synthesizing a variety of organic compounds .
Preparation of Berberine Derivatives
In medicinal chemistry, it’s employed in the preparation of 9-O-(4-carboxybenzyl)berberine (CBB) , a derivative of berberine. Berberine derivatives are studied for their diverse pharmacological effects, including antimicrobial and anti-inflammatory activities .
Material Science Research
The compound’s molecular structure and reactivity make it suitable for creating polymers and other materials with specific properties. Researchers in material science may use it to develop new materials with desired thermal and mechanical characteristics .
Chemical Synthesis
Methyl 4-(1-bromoethyl)benzoate: is an intermediate in chemical synthesis processes. It’s particularly useful in reactions where a protected bromomethyl group is required to further react with other organic substrates .
Chromatography Applications
Due to its distinct chemical properties, this compound can be used as a standard or reference material in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, it’s used for method development and validation. Its well-defined structure and properties make it an excellent candidate for testing the accuracy and precision of analytical methods .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
Record name | Methyl 4-(1-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-bromoethyl)benzoate | |
CAS RN |
16281-97-3 | |
Record name | Methyl 4-(1-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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